molecular formula C26H2418FN5O3 B605411 1-Propanone, 1-(4-(3-(4-(1H-benzimidazol-2-ylcarbonyl)phenoxy)-2-pyrazinyl)-1-piperidinyl)-2-fluoro-18F- CAS No. 1879904-74-1

1-Propanone, 1-(4-(3-(4-(1H-benzimidazol-2-ylcarbonyl)phenoxy)-2-pyrazinyl)-1-piperidinyl)-2-fluoro-18F-

Cat. No. B605411
M. Wt: 472.51
InChI Key: NWONINZVPVTBGN-FMLNDMEQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AMG-580 F-18 is a biochemical.

Scientific Research Applications

Neuroleptic Activity Research

A study conducted in 1978 explored neuroleptic activities in compounds related to 1-Propanone derivatives. The research involved synthesizing a series of compounds, including those with benzimidazole substituents, and testing their neuroleptic properties. Some of these compounds demonstrated neuroleptic activities comparable to haloperidol, a well-known antipsychotic drug. This implies potential applications in developing new neuroleptic drugs (Sato et al., 1978).

Radiotracer Development

In the field of radiopharmaceuticals, a 2003 study highlighted the synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, demonstrating the feasibility of using nucleophilic displacement with [18F]fluoride. This compound is a potential radiotracer for studying cannabinoid receptors in the brain using positron emission tomography, indicating its significance in neuroimaging and neuropharmacological research (Katoch-Rouse & Horti, 2003).

Synthesis and Evaluation of PET Radioligands

A 2011 study explored the development of specific PET radioligands containing the 4-(4-fluorobenzyl)piperidine moiety. These radioligands, antagonistic for the NR2B subunit containing NMDA receptors, were developed for neuroimaging applications. The study identified challenges related to poor brain penetration, highlighting the complexities in developing effective PET radioligands (Labas et al., 2011).

Acetylcholinesterase Inhibition Research

A study in 1982 investigated the inhibition of acetylcholinesterase by various ketone analogs, including 1-fluoro-3-phenoxy-2-propanone. The findings suggest these compounds are competitive inhibitors of acetylcholinesterase, an enzyme critical in neurobiology. This research contributes to understanding the biochemical interactions involved in neurological processes and diseases (Dafforn et al., 1982).

Molecular Structure Analysis

A study conducted in 2005 analyzed the molecular structures of various compounds, including those with fluorophenoxy and piperidine moieties. The research provided insights into the molecular architecture and interactions of these compounds, relevant to chemical and pharmaceutical synthesis (Li et al., 2005).

Dopamine Reuptake Inhibitor Synthesis

The preparation of fluorine-18 labeled GBR 12909, a dopamine reuptake inhibitor, was described in a 1990 study. This compound is relevant in the context of neurological disorders and the development of diagnostic tools in neurology and psychiatry (Haka & Kilbourn, 1990).

properties

CAS RN

1879904-74-1

Product Name

1-Propanone, 1-(4-(3-(4-(1H-benzimidazol-2-ylcarbonyl)phenoxy)-2-pyrazinyl)-1-piperidinyl)-2-fluoro-18F-

Molecular Formula

C26H2418FN5O3

Molecular Weight

472.51

IUPAC Name

1-Propanone, 1-(4-(3-(4-(1H-benzimidazol-2-ylcarbonyl)phenoxy)-2-pyrazinyl)-1-piperidinyl)-2-fluoro-18F-

InChI

InChI=1S/C26H24FN5O3/c1-16(27)26(34)32-14-10-17(11-15-32)22-25(29-13-12-28-22)35-19-8-6-18(7-9-19)23(33)24-30-20-4-2-3-5-21(20)31-24/h2-9,12-13,16-17H,10-11,14-15H2,1H3,(H,30,31)/i27-1

InChI Key

NWONINZVPVTBGN-FMLNDMEQSA-N

SMILES

CC([18F])C(N1CCC(C2=NC=CN=C2OC3=CC=C(C(C4=NC5=CC=CC=C5N4)=O)C=C3)CC1)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AMG-580 F-18

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Propanone, 1-(4-(3-(4-(1H-benzimidazol-2-ylcarbonyl)phenoxy)-2-pyrazinyl)-1-piperidinyl)-2-fluoro-18F-
Reactant of Route 2
Reactant of Route 2
1-Propanone, 1-(4-(3-(4-(1H-benzimidazol-2-ylcarbonyl)phenoxy)-2-pyrazinyl)-1-piperidinyl)-2-fluoro-18F-
Reactant of Route 3
Reactant of Route 3
1-Propanone, 1-(4-(3-(4-(1H-benzimidazol-2-ylcarbonyl)phenoxy)-2-pyrazinyl)-1-piperidinyl)-2-fluoro-18F-
Reactant of Route 4
Reactant of Route 4
1-Propanone, 1-(4-(3-(4-(1H-benzimidazol-2-ylcarbonyl)phenoxy)-2-pyrazinyl)-1-piperidinyl)-2-fluoro-18F-
Reactant of Route 5
Reactant of Route 5
1-Propanone, 1-(4-(3-(4-(1H-benzimidazol-2-ylcarbonyl)phenoxy)-2-pyrazinyl)-1-piperidinyl)-2-fluoro-18F-
Reactant of Route 6
Reactant of Route 6
1-Propanone, 1-(4-(3-(4-(1H-benzimidazol-2-ylcarbonyl)phenoxy)-2-pyrazinyl)-1-piperidinyl)-2-fluoro-18F-

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